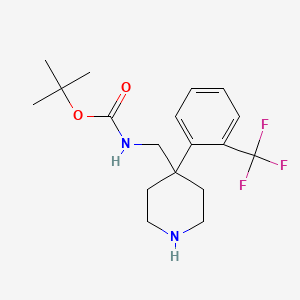

tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

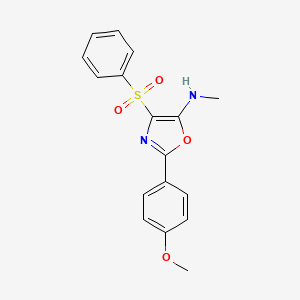

This compound, also known by its CAS number 1707358-38-0, is a chemical with the molecular formula C18H25F3N2O2 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-9-6-8(4-5-16-9)12(13,14)15/h8-9,16H,4-7H2,1-3H3, (H,17,18)/t8-,9+/m1/s1 . This indicates that the compound has a complex structure with multiple functional groups, including a carbamate group and a trifluoromethyl group.Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.40 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Application in Organic Synthesis

Scientific Field

Summary of the Application

This compound is used in organic synthesis, particularly in the preparation of N-Boc protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Methods of Application or Experimental Procedures

In a typical procedure, Boc anhydride (0.8mmol) and ethanol (3.5mL) are added to a dry reaction flask, and the reaction mixture is cooled in an ice bath. A 70% aqueous solution of ammonia (0.6mL) is slowly added to the reaction system. The mixture is stirred at about 0°C for 1 hour, then the reaction mixture is transferred to room temperature and stirred for 18 hours. After the reaction is complete (as monitored by TLC), the reaction mixture is heated at 50°C to evaporate the organic solvent. The residue is dissolved in hexane (10mL), and the mixture is heated at 60°C for 1 hour, cooled, and recrystallized to purify the mixture, yielding tert-Butyl carbamate .

Results or Outcomes

The result of this process is the production of N-Boc protected anilines, which are useful intermediates in organic synthesis .

Application in Palladium-Catalyzed Synthesis

Scientific Field

Summary of the Application

This compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the field of organic chemistry as it allows for the creation of complex molecules from simpler ones.

Methods of Application or Experimental Procedures

The exact procedures can vary depending on the specific reaction conditions and the other reactants involved. Generally, the compound is combined with a palladium catalyst under controlled conditions to facilitate the reaction .

Results or Outcomes

The result of this process is the production of N-Boc-protected anilines, which are useful intermediates in organic synthesis .

Application in the Synthesis of Tetrasubstituted Pyrroles

Summary of the Application

The compound is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . These compounds have significant applications in medicinal chemistry due to their biological activity.

Methods of Application or Experimental Procedures

The exact procedures can vary depending on the specific reaction conditions and the other reactants involved. Generally, the compound is reacted under controlled conditions to facilitate the formation of the pyrrole ring .

Results or Outcomes

The result of this process is the production of tetrasubstituted pyrroles, which are useful intermediates in organic synthesis and have potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

tert-butyl N-[[4-[2-(trifluoromethyl)phenyl]piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-12-17(8-10-22-11-9-17)13-6-4-5-7-14(13)18(19,20)21/h4-7,22H,8-12H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRKUCBAWHOFQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)

![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2676796.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2676798.png)

![Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate](/img/structure/B2676801.png)